N-((1-isopropylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide
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Overview
Description
N-((1-isopropylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex molecular structure, which includes a piperidine ring, an isopropyl group, and a methoxyphenoxy moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The starting material, 1-isopropylpiperidine, is synthesized through the alkylation of piperidine with isopropyl bromide under basic conditions.
Attachment of the Methoxyphenoxy Group: The intermediate is then reacted with 3-methoxyphenol in the presence of a suitable base, such as potassium carbonate, to form the 3-methoxyphenoxy derivative.
Acetamide Formation: The final step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-((1-isopropylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((1-isopropylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
N-((1-methylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide: Similar structure but with a methyl group instead of an isopropyl group.
N-((1-isopropylpiperidin-4-yl)methyl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with the methoxy group in the para position.
Uniqueness
N-((1-isopropylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide is unique due to the specific positioning of its functional groups, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group and the methoxyphenoxy moiety can confer distinct properties compared to its analogs.
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-14(2)20-9-7-15(8-10-20)12-19-18(21)13-23-17-6-4-5-16(11-17)22-3/h4-6,11,14-15H,7-10,12-13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVHTUAUGHSBOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)COC2=CC=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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